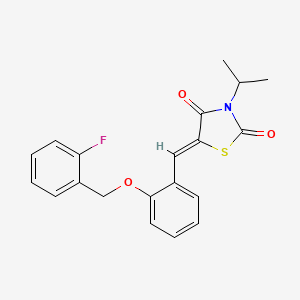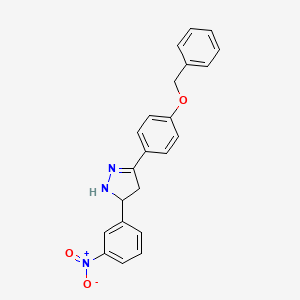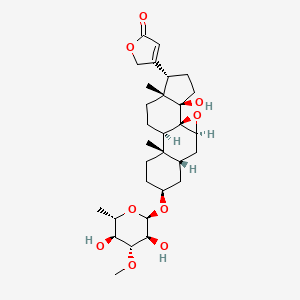![molecular formula C10H16N5O13P3 B15136248 [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)
[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate amines and nitriles under acidic or basic conditions.
Phosphorylation: The final step involves the phosphorylation of the glycosylated intermediate, which is carried out using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles like amines or thiols can replace the phosphate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.
Biology: : In biological research, it is employed as a probe to study enzyme mechanisms and as a substrate in biochemical assays.
Medicine: : The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.
Industry: : Industrial applications include its use in the development of novel materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, inhibiting their replication and transcription processes. It also interacts with enzymes, modulating their activity through competitive or non-competitive inhibition. The pathways involved include the inhibition of DNA polymerase and RNA polymerase, leading to the suppression of viral replication and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Adenosine triphosphate (ATP): Shares the phosphate groups and ribose moiety but differs in the purine base.
Guanosine triphosphate (GTP): Similar to ATP but with a guanine base.
Cytidine triphosphate (CTP): Contains a cytosine base and similar phosphate groups.
Uniqueness: The uniqueness of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific pyrazolo[4,3-d]pyrimidine core, which imparts distinct chemical and biological properties not found in the more common nucleotides like ATP, GTP, and CTP.
Eigenschaften
Molekularformel |
C10H16N5O13P3 |
|---|---|
Molekulargewicht |
507.18 g/mol |
IUPAC-Name |
[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7?,8+,9+/m1/s1 |
InChI-Schlüssel |
DCMOKHVROIRMGQ-ZTYNMTIYSA-N |
Isomerische SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


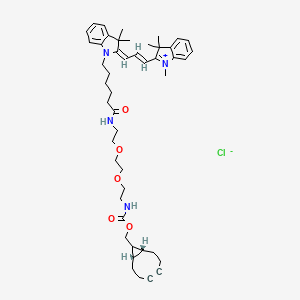
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
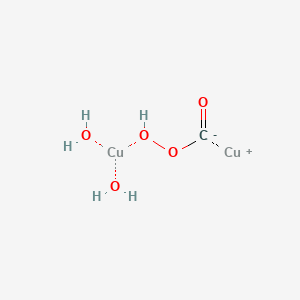
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
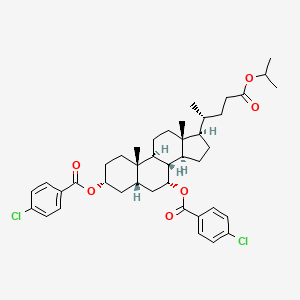
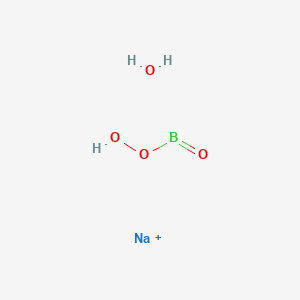
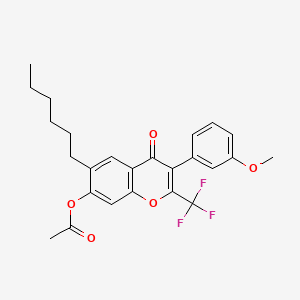

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
